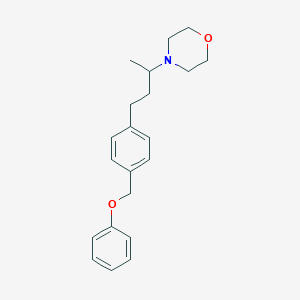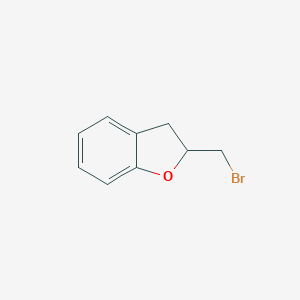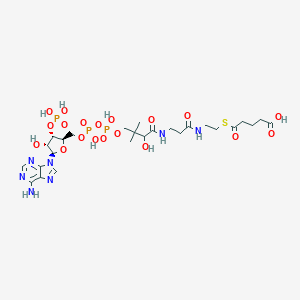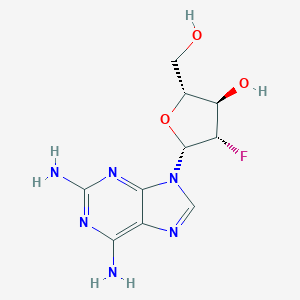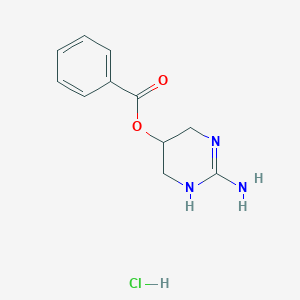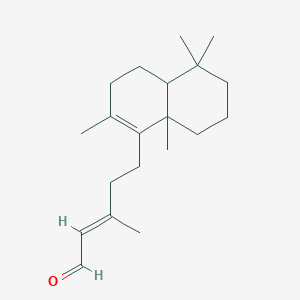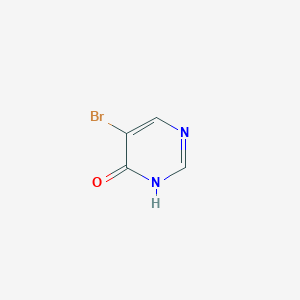
5-Bromopyrimidin-4-ol
説明
Synthesis Analysis
The synthesis of 5-Bromopyrimidin-4-ol and related derivatives often involves palladium-catalyzed cross-coupling reactions, showcasing its utility in constructing complex molecules. For instance, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, demonstrating its pivotal role in synthesizing substituted pyrimidine compounds (Goodby et al., 1996).
Molecular Structure Analysis
The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, studied through X-ray crystallography, underscores the structural intricacies of bromopyrimidine derivatives. This analysis led to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, emphasizing the influence of bromine in directing substitution reactions (Doulah et al., 2014).
Chemical Reactions and Properties
5-Bromopyrimidin-4-ol participates in various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed C-C coupling. Its reactivity with 2,2′-bithiophene under palladium catalysis yields aryl substituted pyrimidines, illustrating its versatility in forming C-C bonds and its potential in organic synthesis (Verbitskiy et al., 2013).
Physical Properties Analysis
The physical properties of 5-Bromopyrimidin-4-ol derivatives, such as crystallization patterns and hydrogen bonding, are crucial for understanding their behavior in various solvents and conditions. For instance, the investigation into the regioselectivity of reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine revealed significant insights into the crystalline network of the resultant compounds, highlighting the role of intramolecular hydrogen bonding (Doulah et al., 2014).
Chemical Properties Analysis
The chemical properties of 5-Bromopyrimidin-4-ol, such as its reactivity in nucleophilic substitution and coupling reactions, enable the synthesis of a wide array of complex molecules. For example, its use in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives showcases its chemical versatility and importance in medicinal chemistry (Ahmad et al., 2017).
科学的研究の応用
Formation of 2,6-Dialkoxy-5-Dimethylaminopyrimidine-4-Carboxaldehyde
It is used for forming this compound, which is important in organic synthesis (Mukherjee & Ghorai, 2010).
Cine-Amination Studies
The chemical plays a role in studying the cine-amination of 4-R-5-bromopyrimidines by potassium amide in liquid ammonia (Rasmussen, Plas, Grotenhuis & Koudijs, 1978).
Synthesis of Various Compounds
It's involved in synthesizing hexahydro-1H,8H-pyrimido[4,5-d]pyrimidin-2,7-diones and 1H-pyrimidin-2-ones (Sedova & Shkurko, 2004).
Photoabsorption Cross Sections Study
This compound is used in researching photoabsorption cross sections of 2- and 5-bromopyrimidines in the 3.7–10.8 eV energy range (Mendes et al., 2021).
Regioselective Synthesis of 4- and 5-Alkynylpyrimidines
5-Bromopyrimidin-4-ol is crucial in the regioselective synthesis of these compounds under Pd/C–copper catalysis (Pal, Rao Batchu, Swamy & Padakanti, 2006).
Synthesis of Pyrimidines with Pyrrole and Indole Fragments
It's used in the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen reactions (Verbitskiy et al., 2012).
Development of Novel Antituberculosis Compounds
It contributes to synthesizing new compounds with low toxicity and bacteriostatic effects comparable to first-line drugs (Kravchenko et al., 2014).
Potential as a Radiosensitizer for Tumor Treatment
This compound may enhance tumor response to radiation therapy (Kinsella, 1992).
Synthesis of Dithienoquinazoline Systems
Used as a starting material in synthesizing systems with potential in organic electronic applications (Verbitskiy et al., 2014).
Preparation of Potent CK2 Inhibitors
Ethyl 5-bromopyrimidine-4-carboxylate, derived from 5-bromopyrimidin-4-ol, was used in the preparation of potent CK2 inhibitors, including CX-5011 (Regan et al., 2012).
Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives
It is used for obtaining these derivatives, adding to the diversity of pyrimidine-based compounds (Bakavoli, Nikpour & Rahimizadeh, 2006).
Source of New Antimycobacterial Compounds
It serves as a source for compounds active against Mycobacterium tuberculosis strains, showing potential in micromolar concentrations and having low toxicity in mice (Verbitskiy et al., 2015).
Antiviral Activity
Exhibits antiviral activity against DNA viruses like herpes simplex virus type 1 and type 2, but not against retrovirus replication in cell culture (Hocková et al., 2003).
Study of Protein-RNA Interactions
Used in UV-induced cross-linking of protein-RNA complexes to study these interactions (Kramer et al., 2011).
Synthesis of 5-(2,2-difluorovinyl)-2'-deoxyuridine
This compound is active against herpes simplex virus type 1 infection and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek, Kavai & De Clercq, 1987).
Microwave-Assisted Palladium-Catalyzed C-C Coupling
5-Bromopyrimidine reacts with various thiophene derivatives to give 5-(het)aryl substituted pyrimidines (Verbitskiy et al., 2013).
Method for Synthesizing 2-Substituted 5-Hydroxypyrimidines
This general method can be applied to compounds with functional groups not compatible with other reagents (Medina, Henry & Axten, 2006).
Safety And Hazards
The safety information for 5-Bromopyrimidin-4-ol includes several hazard statements: it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-bromo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIGLPOBRSBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066533 | |
| Record name | 5-Bromo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidin-4-ol | |
CAS RN |
19808-30-1 | |
| Record name | 5-Bromo-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19808-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019808301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)

